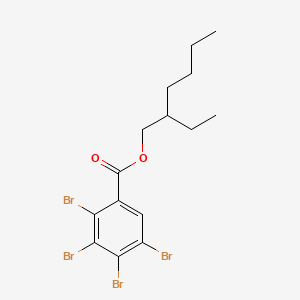

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

Descripción

Contextualizing EH-TBB within the Evolution of Flame Retardants

The use of EH-TBB is best understood within the broader history of flame retardant chemistries and the regulatory shifts that have shaped the industry.

Historical Overview of Polybrominated Diphenyl Ether (PBDE) Phase-Out and Replacement Chemistries

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that were widely used as flame retardants in numerous products, including plastics, textiles, and electronics. wikipedia.orgepa.gov Concerns over their persistence, bioaccumulation, and potential toxicity to humans and the environment led to a gradual phase-out of several commercial PBDE mixtures. wikipedia.orgepa.gov For instance, the manufacture and import of pentabromodiphenyl ether (pentaBDE) and octabromodiphenyl ether (octaBDE) were phased out in the United States in 2004. epa.gov This created a demand for alternative flame retardants, leading to the development and introduction of novel chemistries, including EH-TBB, to meet fire safety standards. nih.govdiva-portal.org

EH-TBB as an Emerging Brominated Flame Retardant (NBFR) and its Role in Commercial Mixtures (e.g., Firemaster 550, Firemaster BZ-54, Firemaster 600)

EH-TBB is considered a novel brominated flame retardant (NBFR) and is a key component in several commercial flame retardant formulations. nih.govdiva-portal.org It has been identified as a replacement for pentaBDE in applications such as polyurethane foam. nih.govdiva-portal.org Notably, EH-TBB is a primary constituent of the flame retardant mixture Firemaster 550. nih.govwikipedia.orghealthvermont.gov It is also found in other commercial blends, including Firemaster BZ-54 and Firemaster 600. nih.gov The use of these mixtures in common items like upholstered furniture, baby products, and automotive cushions has led to the detection of EH-TBB in various environmental compartments, including indoor dust. atamanchemicals.comhealthvermont.gov

Compositional Analysis of Firemaster 550 and Related Formulations

The Firemaster 550 mixture is a complex formulation containing both brominated and organophosphate components. nih.govnih.gov The brominated portion, which accounts for approximately 50% of the mixture by mass, consists of EH-TBB and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP). wikipedia.org The remaining 50% is composed of organophosphate flame retardants, specifically triphenyl phosphate (B84403) (TPHP) and a mixture of isopropylated triphenyl phosphate isomers (ITPs). wikipedia.orgnih.gov

The composition of related Firemaster products is as follows:

Firemaster BZ-54 is composed of a 2:5 mixture of BEH-TEBP and EH-TBB. nih.gov

Firemaster 600 contains isobutylenated phenol (B47542) phosphate (50-70%) and an unknown ratio of EH-TBB and BEH-TEBP. nih.gov

Interactive Data Table: Composition of Firemaster Flame Retardant Mixtures

| Mixture Name | Component | Chemical Class | Approximate Percentage/Ratio |

| Firemaster 550 | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) | Brominated | Part of 50% brominated fraction (4:1 ratio with BEH-TEBP) |

| Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) | Brominated | Part of 50% brominated fraction | |

| Triphenyl phosphate (TPHP) | Organophosphate | Part of 50% organophosphate fraction | |

| Isopropylated triphenyl phosphates (ITPs) | Organophosphate | Part of 50% organophosphate fraction | |

| Firemaster BZ-54 | This compound (EH-TBB) | Brominated | 2:5 ratio with BEH-TEBP |

| Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) | Brominated | 2:5 ratio with EH-TBB | |

| Firemaster 600 | This compound (EH-TBB) | Brominated | Part of 50-70% brominated fraction (unknown ratio with BEH-TEBP) |

| Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) | Brominated | Part of 50-70% brominated fraction (unknown ratio with BEH-TEBP) | |

| Isobutylenated phenol phosphate | Organophosphate | 50-70% |

Structural Characteristics and Chemical Classifications of EH-TBB

EH-TBB is an organic chemical compound that is structurally an ester. wikipedia.org It is formed from the reaction of tetrabromobenzoic acid and 2-ethylhexanol. wikipedia.org As 2-ethylhexanol is chiral, EH-TBB exists as a racemate, a mixture of two enantiomers. wikipedia.org

Molecular Formula and CAS Registry Number

The key identifiers for EH-TBB are:

Molecular Formula: C₁₅H₁₈Br₄O₂ atamanchemicals.comwikipedia.org

CAS Registry Number: 183658-27-7 nih.govatamanchemicals.comwikipedia.org

Nomenclature and Abbreviations (TBB, EHTeBB, EHTBB)

In scientific literature, this compound is referred to by several names and abbreviations. nih.gov The most common abbreviation is EH-TBB . nih.gov Other abbreviations that have been used include TBB , EHTeBB , and EHTBB . nih.govatamanchemicals.com

Classification as a Brominated Flame Retardant (BFR)

EH-TBB is classified as a brominated flame retardant (BFR), a group of man-made chemicals added to various products to reduce their flammability. atamanchemicals.comeuropa.eu Specifically, EH-TBB is a key component in some commercial BFR mixtures, such as Firemaster 550 and Firemaster BZ-54, which were introduced as replacements for the phased-out polybrominated diphenyl ether (PBDE) mixtures. nih.govhealthvermont.gov In the widely used Firemaster 550 mixture, EH-TBB and another compound, bis(2-ethylhexyl) tetrabromophthalate (TBPH), constitute about 50% of the formulation. atamanchemicals.comhealthvermont.gov EH-TBB is used as an additive flame retardant, meaning it is physically mixed with the material rather than chemically bonded to it. canada.ca

Table 1: Commercial Flame Retardant Mixtures Containing EH-TBB

| Commercial Mixture | Key Components | Application |

|---|---|---|

| Firemaster 550 | EH-TBB, TBPH, TPP, IPTPP atamanchemicals.comhealthvermont.gov | Polyurethane foam in furniture, baby products, auto cushions atamanchemicals.comhealthvermont.gov |

| Firemaster BZ-54 | EH-TBB, BEH-TEBP (2:5 ratio) nih.gov | Polyurethane foams nih.gov |

Potential Endocrine Disrupting Compound Classification of Metabolites

While EH-TBB itself is not generally considered a directly acting endocrine-disrupting chemical, its metabolites have demonstrated properties that raise concerns about potential endocrine disruption. nih.govatamanchemicals.com In vivo and in vitro studies have shown that EH-TBB is metabolized through the cleavage of its ethylhexyl chain to form 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.govresearchgate.netnih.gov

Research has indicated that the primary metabolite, TBBA, exhibits anti-androgenic and anti-estrogenic properties. nih.gov One study found that TBBA is both anti-estrogenic, with an IC50 of 31.75 µM, and anti-androgenic. atamanchemicals.com Further research has shown that EH-TBB can induce anti-estrogenic activity at certain concentrations and upregulate genes involved in steroid synthesis. researchgate.net The U.S. Environmental Protection Agency (EPA) has characterized TBB as a moderate hazard for reproductive toxicity due to the observed toxicity of mixtures containing it and its chemical analogs. atamanchemicals.comhealthvermont.gov

Table 2: Metabolites of EH-TBB and Observed Endocrine Activity

| Parent Compound | Metabolite(s) | Observed Activity of Metabolite |

|---|---|---|

| This compound (EH-TBB) | 2,3,4,5-Tetrabromobenzoic acid (TBBA) nih.govresearchgate.netnih.gov | Anti-androgenic and anti-estrogenic properties nih.govatamanchemicals.com |

| TBBA-sulfate conjugate researchgate.net | Not specified |

Rationale for Academic Investigation of EH-TBB

The increasing use and detection of EH-TBB in the environment and human populations have spurred academic investigation, driven by significant gaps in scientific understanding and associated health and regulatory concerns. nih.gov

Identified Knowledge Gaps in Environmental Fate and Toxicological Profiles

Despite its prevalence, significant knowledge gaps exist regarding the environmental fate and comprehensive toxicological profile of EH-TBB. nih.gov Toxicity data for EH-TBB are described as scant, and there is limited information on its disposition in vivo for both humans and animals. nih.govatamanchemicals.com Studies have highlighted that while EH-TBB is frequently detected in the environment, research on its presence and effects in the food chain is scarce. acs.orgnih.gov The European Food Safety Authority has specifically requested more data for a thorough risk assessment. nih.gov

Furthermore, the toxicity of its primary metabolite, TBBA, is largely unknown, which is a concern given its structural similarity to other toxic pollutants. nih.gov While it is known that EH-TBB is expected to persist in water, soil, and sediment, specific toxicity data for soil and sediment organisms have not been identified. canada.ca These gaps hinder a complete understanding of the risks posed by EH-TBB and its breakdown products to ecosystems and human health. nih.govcanada.ca

Regulatory and Public Health Concerns Driving Research Initiatives

Growing public health concerns and regulatory scrutiny are major drivers of research into EH-TBB. nih.gov The compound's use in polyurethane foams has led to its presence in household dust, which is a primary route of human exposure. nih.gov EH-TBB metabolites have been detected in the urine of both adults and children, with a detection frequency more than double in children compared to their mothers, suggesting higher exposure in younger populations. nih.gov The compound has also been found in human serum, hair, nails, and breast milk, indicating systemic exposure in the general population. nih.govhealthvermont.govnih.gov

From a regulatory standpoint, the U.S. EPA has listed EH-TBB as one of several chemicals to undergo a full assessment under the Toxic Substances Control Act (TSCA) Work Plan. nih.gov However, production and import volumes in the United States are not publicly available and are classified as "confidential business information," which complicates risk assessment efforts. nih.gov In Europe, regulatory strategies are moving towards minimizing exposure to aromatic brominated flame retardants as a group, identifying them as candidates for EU-wide restrictions. europa.eu These regulatory actions, coupled with evidence of widespread human exposure, underscore the urgent need for further research to inform public health policies and mitigate potential risks. nih.goveuropa.eu

Table 3: Compound Names Mentioned in this Article

| Abbreviation | Full Compound Name |

|---|---|

| EH-TBB / TBB | This compound |

| BFR | Brominated Flame Retardant |

| TBBA | 2,3,4,5-Tetrabromobenzoic acid |

| PBDE | Polybrominated Diphenyl Ether |

| TBPH | Bis(2-ethylhexyl) tetrabromophthalate |

| TPP | Triphenyl phosphate |

| IPTPP | Isopropylated triphenyl phosphate |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXCGSGEQKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052686 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

183658-27-7 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyltetrabromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Eh Tbb

Analytical Methodologies for Detection and Quantification in Environmental Matrices

Accurate detection and quantification of EH-TBB in complex environmental samples are crucial for understanding its prevalence and fate. Various sophisticated analytical techniques have been developed and are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques (e.g., Electron Capture Negative Ionization Mode, High-Resolution Mass Spectrometry)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of EH-TBB in environmental matrices. epa.govepa.gov This technique separates volatile and semi-volatile compounds, like EH-TBB, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information.

Electron Capture Negative Ionization (ECNI) mode is particularly well-suited for analyzing halogenated compounds such as EH-TBB. isotope.com In ECNI, the analyte captures a low-energy electron, leading to the formation of a negative ion. This "soft" ionization technique results in less fragmentation of the molecule, which enhances sensitivity and selectivity, especially in complex matrices like environmental samples.

High-Resolution Mass Spectrometry (HRMS) , often coupled with gas chromatography (GC-HRMS), offers enhanced analytical capabilities for EH-TBB detection. researchgate.net HRMS instruments, such as the Q-Exactive Orbitrap mass spectrometer, provide high-resolution and accurate mass data, enabling the confident identification and quantification of compounds even in intricate samples. americanlaboratorytrading.comwashington.eduthermofisher.com Ultra-high performance liquid chromatography (UHPLC) coupled with a Q-Exactive Orbitrap mass spectrometer (UPLC-Q-Exactive Orbitrap-MS) has also been utilized for the analysis of EH-TBB and its metabolites, offering high sensitivity and specificity. nih.gov

High-Performance Liquid Chromatography (HPLC) with Radiometric and UV/Vis Detection

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of EH-TBB, particularly for its less volatile metabolites or when derivatization for GC-MS is not desirable.

Radiometric detection coupled with HPLC is a specialized technique used in studies involving radiolabeled compounds. For instance, in vivo studies have used [14C]-labeled EH-TBB to trace its absorption, metabolism, and excretion. HPLC with radiometric detection allows for the profiling and quantification of the parent compound and its radiolabeled metabolites in various biological and environmental samples.

UV/Vis detection is a more common and accessible detection method for HPLC. Many organic compounds, including brominated flame retardants, absorb light in the ultraviolet-visible range. researchgate.netatamanchemicals.com HPLC with a UV detector can be used for the quantitative analysis of EH-TBB, often as part of a multi-analyte method for various flame retardants. atamanchemicals.com The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity.

Sample Preparation and Extraction Procedures for Diverse Matrices

The effective extraction and clean-up of EH-TBB from environmental samples are critical steps prior to instrumental analysis to remove interfering substances and concentrate the analyte.

For dust samples , common extraction methods include ultrasonic extraction with a mixture of non-polar or slightly polar solvents like hexane (B92381) and acetone. researchgate.net Another established method is Soxhlet extraction using solvents such as a mixture of ethyl acetate (B1210297) and cyclohexane. ub.edu Following extraction, a clean-up step is often necessary. This can involve solid-phase extraction (SPE) using cartridges packed with materials like silica (B1680970) gel or Florisil to separate EH-TBB from other co-extracted compounds. researchgate.netub.edu

For air samples , which are typically collected on filters (for the particulate phase) and sorbent tubes (for the gas phase), the extraction procedure is similar. The filters and sorbent materials are extracted with appropriate solvents. For instance, a method for analyzing flame retardants in atmospheric particulate matter involved Soxhlet extraction with an ethyl acetate/cyclohexane mixture, followed by a clean-up step using Florisil SPE cartridges. ub.edu

Atmospheric Distribution and Transport

EH-TBB can be released into the atmosphere from consumer products and subsequently be distributed over wide areas.

Presence in Stationary and Personal Air Samples

Studies have confirmed the presence of EH-TBB in both the gas and particle phases of air samples. healthvermont.gov This indicates that EH-TBB can volatilize from products and also adsorb to airborne particulate matter. Research conducted near the Great Lakes identified and quantified EH-TBB in air samples, with concentrations varying between urban and remote areas. healthvermont.gov One study reported that the analysis of atmospheric particulate matter in Barcelona involved the use of a digital high-volume air sampler to collect PM samples on filters. ub.edu

Detection in Indoor and Outdoor Dust

Indoor and outdoor dust have been identified as significant reservoirs for EH-TBB. Its presence in indoor dust is a direct result of its use in a wide array of household products, including furniture and electronics. EH-TBB has been detected in 100% of indoor dust samples from childcare facilities in Northern California. Studies have also found EH-TBB in dust collected from college dormitories. The concentrations of EH-TBB in indoor dust can be substantial, often exceeding those of older, now-restricted brominated flame retardants. nih.gov Outdoor dust can become contaminated through the atmospheric deposition of EH-TBB-laden particles and the release from discarded products.

| Sample Type | Location | Concentration Range | Reference |

| Air (Gas and Particle Phase) | Great Lakes Region (Urban Areas - Chicago, Cleveland) | 0.36 - 290 pg/m³ | healthvermont.gov |

| Air (Gas and Particle Phase) | Great Lakes Region (Remote Areas - Eagle Harbor, Sleeping Bear Dunes) | 0.050 - 32 pg/m³ | healthvermont.gov |

| Indoor Dust | Childcare Facilities, Northern California | Detected in 100% of samples | |

| Indoor Dust | College Dormitories, New England | Detected | |

| Indoor Dust | General | Often exceeding 1 µg/g | nih.gov |

Long-Range Atmospheric Transport Potential via Particle-Bound Form

The potential for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) to undergo long-range atmospheric transport is primarily linked to its association with airborne particles. As a compound with low volatility, EH-TBB is expected to exist predominantly in the particle-bound state in the atmosphere rather than in the gas phase. This sorption to atmospheric aerosols and dust is a critical mechanism that facilitates its movement over vast distances, far from its original sources. pops.intunbc.ca

The process requires three key steps: the chemical becoming airborne, its movement within an air mass, and its eventual deposition to a new environment. pops.int The speed and distance of this transport are influenced by factors such as wind speed and patterns, particle size, and the atmospheric lifetime of the compound. For chemicals like EH-TBB that are sorbed to particles and are persistent, the potential for long-range transport may be greater than initially anticipated by simpler models. nih.gov The dynamics of precipitation are also crucial; periods of strong winds without rain can significantly enhance the transport distance of particle-bound contaminants. nih.gov

While direct, extensive empirical studies tracking the global atmospheric movement of EH-TBB are limited, the behavior of other particle-bound brominated flame retardants, such as Decabromodiphenyl ether (BDE-209), provides valuable insight. Studies on BDE-209 show that its presence in remote locations can be explained by atmospheric transport while attached to particles. nih.gov The detection of lower-brominated Polybrominated diphenyl ethers (PBDEs) in remote lake sediments is also indicative of long-range atmospheric transport being a significant distribution pathway for this class of compounds. nih.gov Given its chemical properties, EH-TBB is similarly expected to be subject to these transport mechanisms, allowing for its distribution to regions far from industrial and urban centers.

Concentrations in Urban vs. Remote Environments

Consistent with its use in consumer and commercial products, atmospheric concentrations of EH-TBB are significantly higher in urban and industrialized areas compared to remote locations. This distinct gradient highlights the role of population density and industrial activity as primary emission sources.

A study conducted in the Great Lakes region of North America provided clear evidence of this spatial distribution. Air samples collected from urban centers such as Chicago, Illinois, and Cleveland, Ohio, showed the highest concentrations of EH-TBB. In contrast, samples from remote, rural, or protected areas like Eagle Harbor and Sleeping Bear Dunes in Michigan exhibited the lowest levels. canada.ca This pattern, often described as an "urban pulse," demonstrates that proximity to sources is a dominant factor in determining local atmospheric concentrations.

The table below summarizes the findings from the Great Lakes atmosphere study, illustrating the concentration differences between urban and remote sites.

| Environment Type | Location Examples | Concentration Range (pg/m³) | Source |

|---|---|---|---|

| Urban | Chicago, IL; Cleveland, OH | 0.36 - 290 | canada.ca |

| Remote | Eagle Harbor, MI; Sleeping Bear Dunes, MI | 0.050 - 32 | canada.ca |

Aquatic Environmental Presence

Detection in Wastewater and Biosolids

Wastewater treatment plants (WWTPs) are significant conduits for the entry of EH-TBB into the aquatic environment. As products containing EH-TBB are used and disposed of, the chemical leaches into wastewater streams from domestic and industrial sources, which are then processed by WWTPs. canada.cadiva-portal.org

Studies have confirmed the presence of EH-TBB in various stages of the wastewater treatment process. Due to its hydrophobic nature, the compound tends to partition from the liquid phase (wastewater) to the solid phase (sludge). Consequently, while it is detected in both wastewater influent and effluent, the highest concentrations are typically found in sewage sludge and the resulting biosolids. canada.ca

A Canadian government assessment reported concentrations of EH-TBB in wastewater influent ranging from 11 to 477 ng/L, with effluent concentrations being lower, from non-detect to 29 ng/L. canada.ca The treated sludge, often referred to as biosolids, showed significantly higher concentrations, ranging from 5 to 1227 ng/g dry weight (dw). canada.ca Another study focusing on municipal biosolids from WWTPs in North Carolina and California reported EH-TBB concentrations ranging from 120 to 3,749 ng/g dw. The detection of EH-TBB in these materials confirms that it is not fully degraded during the treatment process and becomes concentrated in the solid residuals.

The table below presents a summary of EH-TBB concentrations detected in wastewater and biosolids from various studies.

| Matrix | Location | Concentration Range | Source |

|---|---|---|---|

| Wastewater Influent | Canada | 11 - 477 ng/L | canada.ca |

| Wastewater Effluent | Canada | ND - 29 ng/L | canada.ca |

| Biosolids (Sludge) | Canada | 5 - 1227 ng/g dw | canada.ca |

| Biosolids (Sludge) | USA (NC, CA) | 120 - 3749 ng/g dw |

Occurrence in Sediment and Sludge

As a result of its discharge from WWTPs and deposition from the atmosphere, EH-TBB is found in aquatic sediments and sludge, which act as environmental sinks for persistent, hydrophobic compounds. diva-portal.orgresearchgate.net Its low water solubility and high affinity for organic matter cause it to accumulate in the bottom sediments of rivers, lakes, and coastal areas.

High concentrations of EH-TBB have been consistently reported in sewage sludge. A study of 15 WWTPs in Western Australia detected EH-TBB in biosolids, confirming its widespread presence in municipal solid waste streams. researchgate.net Similarly, research in the Nordic countries found EH-TBB in sludge from WWTPs and landfills, indicating a broad pattern of use and environmental release. diva-portal.org

EH-TBB has also been quantified in environmental sediments. A study of sediment cores from Lake Ontario in Canada reported a maximum concentration of 2.40 ng/g dry weight (dw). canada.ca In South Africa, EH-TBB was detected in landfill sediments at concentrations up to 310 ng/g. nih.gov Research in the tidal River Thames in the UK also identified EH-TBB in sediment samples, with higher concentrations found in industrial areas. researchgate.net These findings demonstrate that sediments are a major reservoir for EH-TBB in the aquatic environment.

| Matrix | Location/Study Area | Concentration/Finding | Source |

|---|---|---|---|

| Sewage Sludge | Canada | 5 - 1227 ng/g dw | canada.ca |

| Landfill Sediment | South Africa | Up to 310 ng/g | nih.gov |

| Lake Sediment | Lake Ontario, Canada | Max. of 2.40 ng/g dw | canada.ca |

| River Sediment | River Thames, UK | Detected, with higher levels in industrial zones | researchgate.net |

Partitioning Between Particulate and Sediment Phases in Aquatic Systems

The distribution of EH-TBB within aquatic systems is governed by its physicochemical properties, particularly its high hydrophobicity and low water solubility. This causes the compound to partition, or distribute, from the dissolved phase in the water column to solid phases, namely suspended particulate matter and bottom sediments. nih.govresearchgate.net The partitioning behavior is a critical factor determining the compound's environmental fate, bioavailability, and transport.

While specific, empirically determined partition coefficients (Kd) for EH-TBB are not widely available in the literature, its behavior can be predicted based on established principles for similar persistent organic pollutants. nih.govresearchgate.net For highly hydrophobic compounds, the partitioning process is strongly influenced by the organic carbon content of the particles and sediment; a higher organic carbon fraction leads to greater sorption of the chemical. nih.gov

In the water column, EH-TBB will preferentially adsorb to suspended organic and inorganic particles. This process effectively removes the chemical from the dissolved phase, making it available for transport with water currents or for settling to the bottom. Once settled, EH-TBB becomes incorporated into the bed sediment, which serves as a long-term reservoir. nih.gov Studies on other hydrophobic contaminants have shown that this partitioning to solids is a dominant process, leading to low concentrations in the water phase and accumulation in the sediment phase. researchgate.netnih.gov Therefore, in any aquatic system, the vast majority of the EH-TBB mass is expected to be found within the sediment and suspended solids rather than dissolved in the water.

Terrestrial Environmental Presence

The terrestrial environment is another important compartment for the accumulation of EH-TBB. Its presence in soil is primarily attributed to two pathways: the atmospheric deposition of particle-bound EH-TBB and the agricultural application of contaminated biosolids as fertilizer. canada.cacanada.ca

Although direct measurements of EH-TBB in soil are not widely reported in scientific literature, its presence is expected due to its detection in outdoor air and dust. canada.cacanada.ca A Canadian government assessment noted that while no published studies were identified that measured EH-TBB concentrations in Canadian soil, exposure via soil is an anticipated pathway. canada.ca

The land application of biosolids can be a significant source of EH-TBB to agricultural and other soils. Models have been used to estimate the potential soil concentration resulting from this practice. For example, one scenario estimated soil concentrations based on an annual biosolids application rate of 8.3 tonnes per hectare over a ten-year period, indicating the potential for accumulation over time. canada.ca Once in the soil, the high hydrophobicity of EH-TBB suggests it will be strongly sorbed to soil organic matter, limiting its mobility and leaching potential but increasing its persistence in the upper soil layers.

Soil Contamination

The presence of this compound (EH-TBB) in soil and sediment is a significant aspect of its environmental distribution, largely due to its use as an additive flame retardant in various consumer products. Over time, EH-TBB can leach from these products and accumulate in the environment.

Soils and sediments are considered the ultimate environmental sinks for many persistent organic pollutants, including brominated flame retardants (BFRs) like EH-TBB. epa.gov The primary pathways for EH-TBB to enter the soil and sediment include releases from industrial manufacturing and processing facilities, leaching from products in landfills, and deposition from the atmosphere. nih.gov Informal e-waste recycling sites have been identified as significant sources of EH-TBB contamination in soil. For instance, a soil sample from the Agbogbloshie e-waste scrapyard in Ghana showed detectable levels of EH-TBB, highlighting the environmental impact of such recycling activities.

While specific concentrations of EH-TBB in various soil and sediment matrices are not extensively documented in all regions, its detection in house dust and outdoor dust provides an indirect measure of its potential for soil contamination. researchgate.netnih.gov House dust, which can contain high concentrations of EH-TBB, can be transported outdoors and deposited on soil. A study of house dust in Saskatoon, SK, Canada, detected TBB in 100% of the samples, with a geometric mean concentration of 992 ng/g. researchgate.net The main sources of exposure for the general population are expected to be from the environment, including air, dust, soil, and water. nih.gov

Biota Contamination and Bioaccumulation Potential

Detection in Wildlife Tissues (e.g., Aquatic Organisms, Birds)

This compound has been detected in a variety of wildlife, indicating its bioavailability and potential for accumulation in food webs.

Aquatic Organisms: EH-TBB has been identified in several aquatic species. In vivo studies have demonstrated that EH-TBB can bioaccumulate in aquatic organisms when they are exposed to flame retardant mixtures containing it, such as FM550 or BZ-54. nih.gov For example, EH-TBB was detected in the tissues of fathead minnows (Pimephales promelas) 22 days after the cessation of exposure to the FM550 mixture. nih.gov Additionally, studies on juvenile rainbow trout (Oncorhynchus mykiss) exposed to EH-TBB in their diet have been conducted to measure its effects. canada.ca The presence of EH-TBB has also been confirmed in marine mammals from the South China Sea. Blubber samples from Indo-Pacific humpback dolphins (Sousa chinensis) and finless porpoises (Neophocaena phocaenoides) were found to contain EH-TBB, with concentrations ranging from below the instrumental detection limit (<0.04 ng/g lipid weight) to 70 ng/g lipid weight in dolphins. This was the first report of EH-TBB in marine mammals.

Birds: Avian species, particularly those at higher trophic levels, are also exposed to EH-TBB. Brominated flame retardants, including EH-TBB, have been detected in avian tissues and eggs, even in remote areas. researchgate.net A controlled study on American kestrels (Falco sparverius), a model raptor species, demonstrated that in ovo exposure to EH-TBB can occur. researchgate.net This indicates that the compound can be transferred from the mother to the egg, potentially affecting the developing embryo. While many studies on flame retardants in birds have focused on legacy compounds like PBDEs, the detection of EH-TBB in wild birds highlights the need for further monitoring of these emerging contaminants. epa.govatamanchemicals.com

The following table summarizes the detection of EH-TBB in various wildlife tissues.

| Species | Tissue/Matrix | Concentration Range | Location |

| Indo-Pacific humpback dolphin (Sousa chinensis) | Blubber | <0.04 - 70 ng/g lipid weight | South China Sea |

| Finless porpoise (Neophocaena phocaenoides) | Blubber | Not specified | South China Sea |

| Fathead minnow (Pimephales promelas) | Whole body | Detected | Laboratory study |

| American kestrel (Falco sparverius) | Eggs/Tissues | Detected | Laboratory study |

Bioconcentration and Bioaccumulation Factors

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are key metrics used to assess the potential of a chemical to accumulate in an organism from its surrounding environment (water for BCF) and from all exposure routes, including diet (for BAF).

For this compound, its high lipophilicity, with an estimated log Kow (octanol-water partition coefficient) between 7.73 and 8.75, suggests a potential for bioaccumulation. nih.gov Chemicals with high log Kow values tend to partition into the fatty tissues of organisms.

However, direct experimental data on the BCF and BAF for EH-TBB are limited. Studies on the flame retardant mixture Firemaster 550, which contains EH-TBB, have shown that EH-TBB does bioaccumulate in aquatic organisms. nih.gov In a dietary exposure study with Atlantic killifish (Fundulus heteroclitus), the bioaccumulation of the related compound bis(2-ethylhexyl) tetrabromophthalate (TBPH) was found to be low, with a BAF of less than 0.02. nih.gov While this is not a direct measure for EH-TBB, it provides some context for a structurally similar compound.

The metabolism of EH-TBB can influence its bioaccumulation potential. In vitro studies have shown that EH-TBB can be metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.gov This metabolic transformation can reduce the bioaccumulation potential of the parent compound, EH-TBB, in mammals and potentially other organisms. nih.gov

The U.S. Environmental Protection Agency (EPA) has noted the moderate bioaccumulation potential of TBB in its work plan for chemical assessments. healthvermont.gov Further studies following standardized guidelines, such as the OECD 305 test for bioaccumulation in fish, are needed to determine definitive BCF and BAF values for EH-TBB. ibacon.comoecd.org

Trophic Magnification Studies

Trophic magnification refers to the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. The trophic magnification factor (TMF) is a measure of this process.

Currently, there is a lack of specific studies that have determined the trophic magnification factor for this compound in a complete food web. The detection of EH-TBB in top predators like marine mammals and raptors suggests that trophic transfer is occurring. However, without comprehensive studies analyzing concentrations across multiple trophic levels in a specific ecosystem, it is not possible to definitively state whether EH-TBB undergoes trophic magnification, dilution, or remains at a similar concentration throughout the food web. The potential for metabolism of EH-TBB could also influence its behavior in food webs.

Environmental Fate and Transformation of Eh Tbb

Degradation Pathways

The breakdown of EH-TBB in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. These pathways determine the persistence and potential transformation products of the compound.

Abiotic degradation involves the chemical transformation of a substance without the involvement of living organisms. For EH-TBB, the primary abiotic degradation pathways considered are photodegradation and hydrolysis.

Photodegradation, the breakdown of molecules by light, is a significant degradation process for many brominated flame retardants. Studies on polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to EH-TBB, have shown that photolytic debromination is a primary degradation pathway when exposed to sunlight. nih.gov This process involves the removal of bromine atoms from the aromatic ring, leading to the formation of less-brominated congeners. nih.govnih.gov For some PBDEs, this can also lead to the formation of non-PBDE compounds, indicating a more extensive breakdown of the molecular structure. nih.gov

While specific studies detailing the full range of photodegradation products for EH-TBB are limited, the principles of photolytic debromination observed for other brominated compounds are expected to apply. The rate of photolysis can be influenced by the matrix in which the compound is found, with half-lives for decabromodiphenyl ether (BDE-209) on natural surfaces like sand, sediment, and soil ranging from 40 to 200 hours under artificial sunlight. nih.gov

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For EH-TBB, an ester, this process would involve the cleavage of the ester bond to form 2,3,4,5-tetrabromobenzoic acid (TBBA) and 2-ethylhexanol.

In biological systems, the hydrolysis of EH-TBB is well-documented. In vitro studies using human and rat liver and intestinal subcellular fractions have shown that EH-TBB is consistently metabolized to TBBA through the cleavage of the 2-ethylhexyl chain. nih.gov This hydrolysis is catalyzed by carboxylesterases and does not depend on cytochrome P450 enzymes. nih.gov The reaction follows Michaelis-Menten kinetics, indicating that the rate of hydrolysis is dependent on both the concentration of EH-TBB and the activity of the esterase enzymes. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of EH-TBB to TBBA in Human Liver Microsomes (HLM) and Purified Porcine Carboxylesterase (PCE)

| Enzyme Source | Km (μM) | Vmax (nmol min-1 mg protein-1) |

| Human Liver Microsomes (HLM) | 11.1 ± 3.9 | 0.644 ± 0.144 |

| Purified Porcine Carboxylesterase (PCE) | 9.3 ± 2.2 | 24.4 ± 2.6 |

| Source: Roberts et al., 2012. nih.gov |

Biodegradation is the breakdown of organic substances by microorganisms. In vivo studies in rodents have demonstrated that EH-TBB is metabolized and eliminated. nih.govresearchgate.net The primary metabolite identified is TBBA, which can undergo further transformation through conjugation with sulfate (B86663) or glycine (B1666218) before excretion. researchgate.net

The biodegradation of compounds structurally similar to EH-TBB, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), has been observed in soil and sludge. nih.gov The degradation of DEHP is carried out by indigenous microorganisms and can be enhanced by the introduction of specific bacterial strains. nih.gov

Furthermore, research on another prominent brominated flame retardant, tetrabromobisphenol A (TBBPA), has shown that it can be completely mineralized through a sequential anaerobic-aerobic process. bgu.ac.ilnih.govresearchgate.netnih.gov This process involves initial reductive debromination under anaerobic conditions, followed by the aerobic degradation of the resulting non-brominated intermediate. bgu.ac.ilnih.govresearchgate.net While direct evidence for EH-TBB is still needed, these findings suggest a potential pathway for its biodegradation in environmental settings where both anaerobic and aerobic conditions exist.

Abiotic Degradation

Persistence in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to degradation. The detection of EH-TBB in various environmental matrices, such as house dust, outdoor dust, and sediment, indicates a degree of environmental persistence. nih.govnih.gov

The dissipation time 50 (DT50), or half-life, is the time it takes for 50% of a substance to be degraded or dissipated from a specific environmental compartment. Specific DT50 values for EH-TBB in particulate and sediment phases are not well-documented in publicly available literature. However, data from related compounds can provide an indication of its likely persistence.

Environmental Mobility and Partitioning

The mobility and partitioning of EH-TBB in the environment are largely governed by its tendency to associate with organic matter in soil and sediment, and its limited solubility in water. These characteristics suggest that the compound is not readily mobile in the aqueous phase but is likely to be found in solid matrices.

Sorption to Particulates

A report by the Canadian government indicates that when released into the environment, EH-TBB is expected to predominantly reside in soil and/or sediment, depending on the compartment of release. canada.ca This is consistent with the behavior of hydrophobic compounds, which tend to partition out of the water phase and accumulate in solid materials rich in organic content. Studies on other brominated flame retardants with similar properties have shown that sorption to soil and sediment is a major factor limiting their transport via water, instead leading to their accumulation in these environmental sinks.

The strong sorption of EH-TBB to particulates has significant implications for its environmental fate. It reduces the concentration of the chemical that is freely dissolved in water, thereby decreasing its bioavailability to many aquatic organisms. However, it also means that soils and sediments can act as long-term reservoirs of EH-TBB, from which it can potentially be released over time or ingested by benthic and soil-dwelling organisms. canada.ca

Table 1: Physicochemical Properties Influencing Sorption of EH-TBB

| Property | Value | Implication for Sorption |

|---|---|---|

| Log Kow (estimated) | 7.73 - 8.75 crmlabstandard.com | High potential for sorption to organic matter. |

| Expected Koc | Very High (inferred) | Strong binding to soil and sediment, limiting mobility. |

| Predominant Environmental Compartment | Soil and Sediment canada.ca | Accumulates in solid phases rather than water. |

Water Solubility Considerations

The water solubility of a chemical is a crucial factor in determining its environmental transport and distribution. For 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate, its chemical structure, characterized by a high degree of bromination and a non-polar ethylhexyl group, suggests a very low intrinsic water solubility.

While a precise, experimentally determined water solubility value for EH-TBB is not consistently reported in the scientific literature, its high Log Kow value is a strong indicator of its hydrophobicity and thus, very low solubility in water. Some chemical databases list EH-TBB as being soluble in solvents like Dimethyl Sulfoxide (DMSO), chloroform, and methanol (B129727), but explicitly state its insolubility or very slight solubility in water. nih.govchemicalbook.com

The limited water solubility of EH-TBB has several important consequences for its environmental fate:

Limited Leaching: Due to its low solubility and strong sorption to soil particles, EH-TBB is expected to have a low potential for leaching from soil into groundwater.

Partitioning to Sediments: In aquatic environments, the compound will preferentially partition from the water column to the sediment bed, where it will associate with organic materials.

Atmospheric Deposition: While not directly related to water solubility, EH-TBB can be transported through the atmosphere adsorbed to particulate matter and subsequently be deposited into water bodies. Once in the water, its low solubility will again drive its partitioning to sediment.

The combination of strong sorption to particulates and low water solubility dictates that the primary environmental reservoirs for EH-TBB will be soil and sediment, with very low concentrations expected in the dissolved phase in aquatic systems.

Table 2: Water Solubility and Related Properties of EH-TBB

| Parameter | Information | Environmental Implication |

|---|---|---|

| Water Solubility | Very low (inferred from high Log Kow and chemical structure) | Limited transport in aqueous systems; low potential for groundwater contamination. |

| Solubility in Organic Solvents | Soluble in DMSO, chloroform, methanol nih.govchemicalbook.com | Useful for laboratory analysis but not indicative of environmental behavior in water. |

| Environmental Distribution | Predominantly partitions to soil and sediment canada.ca | Aquatic environments act as a sink, with accumulation in the benthic zone. |

Human Exposure and Biomonitoring of Eh Tbb

Sources and Pathways of Human Exposure

Human exposure to EH-TBB is ubiquitous and occurs through multiple pathways, primarily within indoor environments where treated products are used. nih.govcanada.ca The main routes include inhalation and ingestion of dust, dermal contact with products, and dietary intake. canada.ca

EH-TBB is an additive flame retardant, meaning it is physically mixed with polymers rather than chemically bonded. acs.org This allows it to be released from products over time, adsorbing to airborne particles and settling in indoor dust. atamanchemicals.comalbayanres.com Consequently, indoor dust has been identified as a significant reservoir for EH-TBB and other flame retardants. nih.govacs.orgnih.gov Studies have consistently detected EH-TBB in indoor dust samples, often at concentrations comparable to or exceeding those of the PBDEs they replaced. nih.govatamanchemicals.com For instance, a study of dust from homes in Saskatoon, Canada, detected TBB (the parent compound of EH-TBB) in 100% of samples, with a geometric mean concentration of 992 ng/g. nih.gov The inhalation of air and resuspended dust particles in these indoor settings represents a key pathway for human exposure. canada.ca

Direct skin contact with consumer products containing EH-TBB is another important exposure pathway. canada.ca The compound is a component of flame retardant mixtures like Firemaster® 550 and is added to flexible polyurethane foams used in a wide array of common items. atamanchemicals.com These products include upholstered furniture, mattresses, baby products (such as high-chair foam and changing table pads), and automotive cushions. atamanchemicals.comatamanchemicals.com

Research has shown that EH-TBB can be absorbed by human skin. nih.gov An in vitro study using human skin found that 24% of the applied EH-TBB was absorbed into the skin, while 0.2% penetrated through it. nih.gov Further studies have confirmed that EH-TBB can be metabolized to tetrabromobenzoic acid (TBBA) within human skin tissue, a process catalyzed by skin carboxylesterases. nih.govnih.gov This indicates that the skin is not just a passive barrier but also a site of metabolic activity for this compound.

Table 1: Dermal Absorption of EH-TBB in Human Skin (In Vitro)

| Parameter | Result | Source |

| Absorption into Skin | 24% (±1%) | nih.gov |

| Penetration through Skin | 0.2% (±0.1%) | nih.gov |

| Maximum Flux | 11 (±7) pmol-eq/cm²/h | nih.gov |

This interactive table summarizes key findings on the dermal bioavailability of EH-TBB.

Diet is another source of exposure to EH-TBB. canada.caacs.org The compound has been detected in various foodstuffs. acs.org A comprehensive analysis based on the 5th (2009–2012) and 6th (2015–2018) Chinese Total Diet Studies (TDS) revealed the widespread presence of EH-TBB. acs.org It was found in 61.1% of samples from the 5th TDS and 75.9% of samples from the 6th TDS. acs.org

The study found that concentrations of EH-TBB were generally higher in animal-derived foods than in plant-derived foods, which is expected for lipophilic (fat-soluble) chemicals that can accumulate in animal tissues. acs.orgacs.org However, despite the lower concentrations, vegetables were a major contributor to the total estimated daily intake (EDI) in the Chinese diet studies, accounting for 48.5% and 39.2% of the EDI in the 5th and 6th TDS, respectively. acs.orgacs.org The total EDIs were calculated to be 1.33 and 0.97 ng/kg of body weight per day for the respective study periods. acs.org

Table 2: EH-TBB Detection and Dietary Intake from Chinese Total Diet Studies

| Study Period | Detection Frequency | Estimated Daily Intake (EDI) | Main Dietary Contributor | Source |

| 5th TDS (2009–2012) | 61.1% | 1.33 ng/kg bw/day | Vegetables (48.5%) | acs.org |

| 6th TDS (2015–2018) | 75.9% | 0.97 ng/kg bw/day | Vegetables (39.2%) | acs.org |

This interactive table presents findings on the dietary exposure to EH-TBB from two major studies.

Human Biomonitoring Studies and Detection Frequencies

Human biomonitoring involves measuring a chemical or its metabolites in human specimens like blood, urine, or hair to assess internal exposure. canada.cawho.int Such studies have confirmed human exposure to EH-TBB. nih.gov

EH-TBB is considered a specific biomarker for exposure because it is not known to be a metabolite of any other compound. atamanchemicals.com Biomonitoring studies have successfully detected EH-TBB in human serum. nih.govulpgc.es One study of a U.S. population reported serum levels ranging from 1.3 to 54 ng of EH-TBB per gram of lipid. nih.gov In addition to serum, the same study found EH-TBB in hair and nail samples, with concentrations of 7.6–4540 ng/g and 11–1210 ng/g, respectively. nih.gov The European Human Biomonitoring Initiative (HBM4EU) has identified serum as a suitable matrix for biomonitoring EH-TBB, utilizing analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). ulpgc.es

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| EH-TBB / TBB | 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate |

| TBBA | 2,3,4,5-Tetrabromobenzoic acid |

| PBDEs | Polybrominated Diphenyl Ethers |

| GC-MS | Gas Chromatography-Mass Spectrometry |

Detection in Breast Milk

The detection of EH-TBB and its byproducts in human breast milk is a significant finding, as it indicates a potential route of exposure for nursing infants. Studies have confirmed the presence of EH-TBB metabolites in the breast milk of women in Quebec, Canada, collected between 2009 and 2010. healthvermont.gov While the lipophilic (fat-loving) nature of brominated flame retardants facilitates their accumulation in the lipid-rich environment of breast milk, specific concentration data for EH-TBB remains limited in the reviewed scientific literature. nih.gov Research on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and bromophenols, has shown their presence in human milk, highlighting this as a notable exposure pathway for infants. nih.govemory.edunih.gov

Detection of EH-TBB and its Metabolites in Urine

Urine analysis serves as a common method for assessing exposure to non-persistent chemicals that are metabolized by the body. While the parent EH-TBB compound is not typically found in urine, its metabolic byproducts are detectable. nih.govatamanchemicals.com The primary metabolite identified is 2,3,4,5-tetrabromobenzoic acid (TBBA); other forms, such as a TBBA-sulfate conjugate and a TBBA-glycine conjugate, have also been reported. nih.govatamanchemicals.com

Studies have shown a notable difference in detection rates between age groups. In a U.S. study involving paired samples from mothers and toddlers, TBBA was detected in 70% of children but only 27% of their mothers, suggesting that children may have more frequent or higher exposures. nih.gov This is consistent with behaviors such as increased hand-to-mouth contact and proximity to contaminated dust sources. nih.gov

Interactive Table: Detection of EH-TBB Metabolites in Human Urine

Detection in Hair and Nails

Hair and nails have emerged as effective noninvasive biomarkers for assessing long-term exposure to various environmental contaminants, including EH-TBB. atamanchemicals.comsemanticscholar.org Analyses of samples from a U.S. adult population revealed significant concentrations of EH-TBB in both matrices. nih.gov The compound was detected in nearly all hair, fingernail, and toenail samples in one study, indicating widespread exposure. semanticscholar.org These biological materials can provide an integrated measure of exposure over weeks or months. semanticscholar.org

Interactive Table: Concentration of EH-TBB in Human Hair and Nails

Quantitative Exposure Assessment

Quantitative assessments help to estimate the amount of EH-TBB an individual might be exposed to from various sources and determine the significance of each exposure pathway.

Estimated Daily Intakes (EDIs) from Dietary Sources

Diet is a recognized pathway for exposure to many flame retardants. For EH-TBB, dietary intake estimates have been established through total diet studies. A study based on Chinese total diet samples found EH-TBB in a majority of sample sets, with higher concentrations generally observed in animal-derived foods compared to plant-based ones. acs.orgnih.gov The estimated daily intakes (EDIs) were calculated to be 1.33 ng/kg of body weight per day for the period 2009–2012 and 0.97 ng/kg of body weight per day for 2015–2018. acs.orgnih.gov Notably, vegetables were the largest contributor to these dietary EDI values. acs.org

Interactive Table: Estimated Daily Intake (EDI) of EH-TBB from Diet (Chinese Population)

Percutaneous Bioavailability and Dermal Absorption Flux

The process involves the metabolism of EH-TBB within skin cells. Human skin subcellular fractions have been shown to metabolize EH-TBB into its primary metabolite, TBBA, a reaction catalyzed by carboxylesterase enzymes. researchgate.net The maximal dermal absorption flux for EH-TBB, which is the rate of transfer across the skin, has been measured for human skin.

Interactive Table: Dermal Absorption Parameters for EH-TBB in Human Skin (in vitro)

Age-Specific Exposure Patterns (e.g., Children vs. Adults)

Biomonitoring studies have consistently revealed age-related differences in exposure to this compound (EH-TBB), with children generally exhibiting higher levels of exposure than adults. This disparity is primarily attributed to behavioral patterns and physiological differences between these two groups.

Detailed research findings indicate that children's exposure to EH-TBB is significantly greater than that of adults. A key metabolite of EH-TBB, 2,3,4,5-tetrabromobenzoic acid (TBBA), is a reliable biomarker for assessing exposure. Studies measuring urinary concentrations of TBBA have found that its detection frequency is more than double in children compared to their paired adults. researchgate.net Specifically, one study reported a detection rate of 70% in children, while only 27% of the paired adults had detectable levels of TBBA in their urine. researchgate.netnih.gov This suggests that children are more frequently and likely more highly exposed to contaminants present in their environment, such as EH-TBB in household dust. researchgate.net

The primary route of exposure to EH-TBB for the general population is through the ingestion of contaminated dust. researchgate.net Children, particularly toddlers, have a higher dust intake due to their frequent hand-to-mouth activities and proximity to the floor, where contaminated dust settles. nih.gov This behavior, coupled with their lower body weight, results in a higher dose of EH-TBB per unit of body weight compared to adults. researchgate.net

While direct measurements of EH-TBB in blood are less common, one study in a U.S. population found serum levels ranging from 1.3 to 54 ng/g lipid in adults. researchgate.net In the same adult population, concentrations in hair and nail samples were found to be significantly higher, with ranges of 7.6–4540 ng/g and 11–1210 ng/g, respectively. researchgate.net

Data on Age-Specific Exposure to EH-TBB Metabolite (TBBA)

The following table summarizes the detection frequency of the EH-TBB metabolite, tetrabromobenzoic acid (TBBA), in the urine of children and their mothers from a U.S.-based study.

| Population Group | Detection Frequency of TBBA (%) | Reference |

|---|---|---|

| Children | 70% | researchgate.netnih.gov |

| Adults (Mothers) | 27% | researchgate.netnih.gov |

Toxicokinetics and Metabolism of Eh Tbb

Absorption, Distribution, and Excretion Studies

Once absorbed, EH-TBB is metabolized and its byproducts are eliminated from the body through both urinary and fecal routes. nih.gov Studies in female Sprague Dawley rats using radiolabeled [¹⁴C]-EH-TBB demonstrated that the primary route of excretion is dose-dependent. After 72 hours, rats given a lower oral dose excreted a majority of the radioactivity in the urine (54%), with the remainder in the feces (39%). nih.gov However, as the dose increased, the proportion of fecal excretion rose to 60%, with a corresponding decrease in urinary excretion to 37%. nih.gov

The parent EH-TBB compound has not been detected in urine; instead, it is eliminated in the form of its metabolites. nih.gov The primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), has been identified in the urine of both animals and humans, serving as a biomarker of exposure. nih.govnih.gov In human populations, TBBA was detected in the urine of 70% of children and 27% of adults in one study, suggesting prevalent exposure and urinary excretion of the metabolite. nih.gov In addition to TBBA, a TBBA-sulfate conjugate and a TBBA-glycine conjugate have been identified in rat urine. nih.gov Both the parent EH-TBB and its metabolite TBBA have been found in fecal extracts from rats. nih.gov Complete recovery of the administered dose in excreta was achieved within 72 hours in rodent studies. nih.gov

| Excretion Route | Low Dose (% of Administered Dose) | High Dose (% of Administered Dose) |

|---|---|---|

| Urinary | 54% | 37% |

| Fecal | 39% | 60% |

Evidence suggests that biliary elimination plays a role in the excretion of systemically available EH-TBB. nih.gov Biliary excretion is a process where substances are transferred from plasma to the bile by liver cells (hepatocytes) and then eliminated into the gastrointestinal tract. unil.ch In studies comparing intravenous (IV) and oral administration in rats, IV-injected rats excreted a larger fraction of the dose in urine and a smaller fraction in feces compared to orally dosed rats. nih.gov This finding indicates that a portion of the systemically absorbed EH-TBB or its metabolites is secreted into the bile, contributing to the amount eliminated via the feces. nih.gov

Following oral administration in mammals, EH-TBB shows minimal tissue retention and a low potential for bioaccumulation. nih.gov A study involving rats given five consecutive daily oral doses of EH-TBB found no evidence of tissue bioaccumulation. nih.gov In single-dose studies, less than 1% of the total administered radioactivity remained in rat tissues after 72 hours. nih.gov Similarly, other research has confirmed minimal retention of the chemical in tissues following administration. nih.gov While systemic bioaccumulation appears low, some studies suggest the skin may act as a potential reservoir for EH-TBB following dermal contact. nih.govnih.gov

Biotransformation Pathways

The primary biotransformation pathway for EH-TBB in both humans and rats is the rapid hydrolysis of its ester bond to form the major metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.govnih.govresearchgate.net This metabolic conversion occurs through the cleavage of the 2-ethylhexyl ester side chain. nih.govnih.gov

In vitro experiments using human and rat tissue fractions have demonstrated that this metabolic process is mediated by carboxylesterase enzymes. nih.govresearchgate.net The reaction proceeds efficiently without the need for cofactors like NADPH, indicating that cytochrome P450 (CYP450) enzymes are not involved in this primary metabolic step. nih.govresearchgate.net

Metabolic activity has been observed in various tissues. In humans, EH-TBB is metabolized at comparable rates in liver microsomes, intestinal microsomes, and liver cytosol. nih.gov In rats, however, the metabolism is significantly faster in liver microsomes compared to intestinal microsomes. nih.gov Notably, the rate of TBBA formation in rat liver microsomes is substantially higher than in any of the human tissues tested. nih.gov This species-specific difference is an important consideration for toxicological assessments. nih.gov The metabolic rate in human hepatic (liver) microsomes is significantly higher than in human dermal (skin) subcellular fractions, indicating the liver is the primary site of metabolism. nih.govresearchgate.net

Kinetic studies of EH-TBB metabolism in human liver microsomes have determined the Michaelis-Menten constants. nih.govnih.gov These values, along with rates from other tissues, provide insight into the efficiency of EH-TBB's primary biotransformation.

| Tissue/Enzyme | Species | Parameter | Value |

|---|---|---|---|

| Human Liver Microsomes | Human | Vmax (nmol/min/mg protein) | 0.644 ± 0.144 |

| Km (μM) | 11.1 ± 3.9 | ||

| Human Intestinal Microsomes | Human | Formation Rate (nmol/min/mg protein) | 0.297 ± 0.037 |

| Human Skin S9 Fraction | Human | Vmax (pmol/min/mg protein) | 15.2 |

| Rat Liver Microsomes | Rat | Formation Rate (nmol/min/mg protein) | 6.25 ± 0.58 |

| Rat Intestinal Microsomes | Rat | Formation Rate (nmol/min/mg protein) | 0.203 ± 0.004 |

| Purified Carboxylesterase | Porcine | Formation Rate (nmol/min/mg protein) | 6.29 ± 0.58 |

| Km (μM) | 9.3 ± 2.2 |

No Phase II metabolites of TBBA, such as those formed by glucuronidation or sulfation, were observed in these in vitro studies using liver and intestinal subcellular fractions. nih.govnih.gov However, a TBBA-sulfate conjugate has been identified in vivo in rat urine. nih.gov

Identification of Primary Metabolites: 2,3,4,5-Tetrabromobenzoic Acid (TBBA)

The principal metabolic pathway for EH-TBB involves its conversion to 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.govnih.govduke.edu This transformation is a consistent finding across various in vitro and in vivo studies. nih.govnih.gov In rodent models, while the parent compound EH-TBB can be found in fecal extracts, it is not detected in urine. Instead, TBBA and its conjugates are the primary metabolites identified in urine. nih.gov

The formation of TBBA from EH-TBB occurs through the hydrolytic cleavage of the 2-ethylhexyl ester bond. nih.govduke.edu This reaction effectively separates the lipophilic 2-ethylhexyl group from the tetrabrominated benzoic acid core, a crucial step in the detoxification and elimination process. nih.gov This metabolic step occurs consistently without the requirement of additional cofactors. nih.gov

The enzymatic hydrolysis of the EH-TBB ester linkage is primarily catalyzed by carboxylesterases. nih.govduke.edu These enzymes are abundant in various tissues, including the liver, and play a significant role in the metabolism of a wide range of xenobiotics containing ester functional groups. nih.govnih.gov In vitro studies using purified porcine carboxylesterase have demonstrated the rapid conversion of EH-TBB to TBBA, confirming the central role of this enzyme class in the initial metabolic step. nih.govduke.edu

The efficiency of TBBA formation from EH-TBB has been quantified through the determination of Michaelis-Menten kinetic parameters. In vitro experiments with human liver microsomes and purified porcine carboxylesterase have provided estimates for the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govduke.edu The Kₘ value indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, reflecting the enzyme's affinity for the substrate. A similar Kₘ value was observed between human liver microsomes and porcine carboxylesterase, suggesting comparable enzyme specificity. nih.govduke.edu

| Enzymatic System | Kₘ (μM) | Vₘₐₓ (nmol min⁻¹ mg protein⁻¹) | Source |

|---|---|---|---|

| Human Liver Microsomes | 11.1 ± 3.9 | 0.644 ± 0.144 | nih.govduke.edu |

| Porcine Carboxylesterase | 9.3 ± 2.2 | 6.29 ± 0.58 | nih.govduke.edu |

Conjugation Pathways: Sulfate (B86663) and Glycine (B1666218) Conjugates of TBBA

Following its formation, TBBA can undergo further Phase II metabolism, which involves conjugation with endogenous molecules to increase its water solubility and facilitate excretion. In studies with female Sprague Dawley rats, two specific conjugated metabolites of TBBA have been identified in the urine: a TBBA-sulfate conjugate and a TBBA-glycine conjugate. nih.gov These conjugation reactions represent an important detoxification pathway. nih.gov

| Species/Tissue | Relative Metabolic Rate | Source |

|---|---|---|

| Rat Liver Microsomes | Significantly faster than human tissues | nih.gov |

| Human Liver Microsomes | Slower than rat liver microsomes | nih.gov |

| Human Intestinal Microsomes | Similar to human liver microsomes | nih.gov |

| Rat Intestinal Microsomes | Significantly slower than rat liver microsomes | nih.gov |

| Porcine Carboxylesterase | 6.29 ± 0.92 nmol min⁻¹ mg protein⁻¹ | nih.gov |

Metabolites as Biomarkers of Exposure

The rapid metabolism of EH-TBB to TBBA and its subsequent excretion makes TBBA a valuable biomarker for assessing human exposure to the parent compound. nih.govnih.govnih.gov The detection of TBBA in human urine serves as a non-invasive method to confirm and quantify exposure to EH-TBB. nih.govohiolink.edu Studies have successfully measured TBBA in urine samples from both adults and children, with higher detection frequencies and concentrations often observed in children, suggesting greater exposure in this demographic. nih.govnih.gov The characterization of TBBA's excretion pathway is essential for its application in public health and exposure assessment studies. nih.gov

Toxicological Assessments and Health Implications of Eh Tbb

Hazard Identification and Classification

Regulatory and advisory bodies have characterized the hazards associated with EH-TBB based on available toxicological data. This includes its status under the Globally Harmonized System (GHS) and specific characterizations by environmental protection agencies.

According to aggregated information from notifications submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, EH-TBB does not meet the criteria for hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov Reports from 37 out of 37 companies indicate that the substance is not classified. nih.gov

Based on the toxicity of chemical mixtures containing EH-TBB and that of a similar chemical analog, the U.S. Environmental Protection Agency (EPA) has characterized EH-TBB as presenting a moderate hazard for several toxicities. healthvermont.gov These include neurological, developmental, reproductive, and repeated dose toxicities. healthvermont.gov

| Hazard Category | Regulatory Characterization |

| Neurological Toxicity | Moderate Hazard |

| Developmental Toxicity | Moderate Hazard |

| Reproductive Toxicity | Moderate Hazard |

| Repeated Dose Toxicity | Moderate Hazard |

| This table summarizes the hazard characterizations for EH-TBB by the U.S. EPA. |

In Vivo Toxicity Studies

Animal studies have been crucial in elucidating the potential health effects of EH-TBB, particularly concerning its impact on development.

Developmental toxicity studies have investigated the effects of EH-TBB exposure on offspring, revealing impacts on physical growth, the timing of sexual maturation, and neurological development.

In vivo research has demonstrated that exposure to EH-TBB can affect the physical development and maturation of offspring. A study involving pregnant rats fed a commercial mixture containing EH-TBB observed notable effects on their pups. healthvermont.gov The findings included significantly increased body weights in the offspring and the onset of early puberty in female pups. healthvermont.gov

| Endpoint | Observed Effect in Offspring | Sex Specificity |

| Body Weight | Significantly Increased | Not specified |

| Puberty Onset | Early Puberty | Female pups |

| This table details the findings from a developmental toxicity study in rats exposed to a mixture containing EH-TBB. |

EH-TBB is recognized as a potential developmental neurotoxicant. ncsu.edunih.gov Studies on the flame retardant mixture FireMaster® 550, which contains EH-TBB, have shown that gestational exposure can alter brain development in newborn rats. ncsu.edu These studies identified effects on the neonatal cortex, including the disruption of mitochondrial function and dysregulation of certain signaling pathways. nih.gov However, specific research detailing the effects of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate alone on brain volume or specific changes in neuroanatomy is limited in the available scientific literature.

Reproductive Toxicity

This compound (EH-TBB) has been identified as a substance with a moderate hazard for reproductive toxicity. While comprehensive in-vivo studies detailing the specific effects of EH-TBB on male and female reproductive systems are limited, the endocrine-disrupting potential of its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), has been a focus of research.

In-vitro studies have demonstrated that TBBA possesses both anti-estrogenic and anti-androgenic properties. This suggests that the metabolic breakdown of EH-TBB in the body can lead to the formation of a compound that may interfere with the normal functioning of sex hormones. The anti-estrogenic and anti-androgenic activities of TBBA indicate its potential to disrupt reproductive processes that are regulated by estrogens and androgens.

A study utilizing the XenoScreen XL YES/YAS assay, a yeast-based reporter gene assay, investigated the estrogenic and androgenic activities of TBBA. The results showed that TBBA exhibited anti-estrogenic activity with a half-maximal inhibitory concentration (IC50) of 31.75 µM. The same study also found that TBBA displayed anti-androgenic activity. These findings highlight that the metabolism of EH-TBB can enhance its anti-estrogenic and anti-androgenic effects.

It is important to note that while EH-TBB itself is not consistently considered a primary endocrine-disrupting chemical, its biotransformation into the active metabolite TBBA is a key factor in its potential reproductive toxicity. The implications of these in-vitro findings for human and wildlife reproductive health warrant further investigation through in-vivo studies to better understand the potential for developmental and reproductive effects.

Table 1: In Vitro Anti-Estrogenic and Anti-Androgenic Activity of TBBA

| Endpoint | Test System | Result |

| Anti-Estrogenic Activity | XenoScreen XL YES/YAS assay | IC50 = 31.75 µM |

| Anti-Androgenic Activity | XenoScreen XL YES/YAS assay | Exhibited activity |

Neurological Effects

The available scientific literature on the direct neurological effects of this compound (EH-TBB) is currently limited, and more research is needed to fully understand its neurotoxic potential.

An in-vitro study investigating the acute neurotoxicity of EH-TBB on human neuroblastoma cells (SH-SY5Y) found that acute exposure did not appear to impair neural function. This study assessed various endpoints, including cell viability, mitochondrial function, oxidative stress, and inflammatory responses.

However, a study on the flame retardant mixture Firemaster® 550, which is composed of EH-TBB and other chemicals, provided some indications of potential neurobehavioral effects. In this study, Sprague Dawley rats were exposed to the mixture during pregnancy and lactation. The female offspring of the exposed dams exhibited high-anxiety phenotypes. It is crucial to note that because this study used a chemical mixture, the observed effects cannot be exclusively attributed to EH-TBB.

The developing brain is particularly vulnerable to chemical exposures, and some flame retardants have been associated with neurodevelopmental concerns. Given the widespread use of EH-TBB as a replacement for other phased-out flame retardants, the lack of comprehensive studies on its specific neurological and neurodevelopmental effects represents a significant data gap. Further research, including in-vivo studies focusing solely on EH-TBB, is necessary to adequately assess its potential risks to the nervous system.

Hepatic Effects (e.g., Liver Weight, Oxidative Stress)

The hepatic effects of this compound (EH-TBB) have been investigated in a limited number of studies, with some evidence suggesting potential impacts on the liver, including changes in liver weight and the induction of oxidative stress.

One of the metabolites of EH-TBB is 2-ethyl hexanol (2-EH). Studies on 2-EH have shown that repeated exposure in rats can lead to an increase in liver weight and peroxisome proliferation. Peroxisome proliferation is a process that can be induced by a variety of chemicals and is sometimes associated with adverse liver effects.

A study on American kestrels (Falco sparverius) provided direct evidence of EH-TBB inducing oxidative stress. In this study, embryonic exposure to EH-TBB was found to cause oxidative stress in the hatchlings. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to detoxify these harmful molecules, which can lead to cellular damage.